(4-(3-chloro-4-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
The compound appears to contain several functional groups and structural components, including a 4H-benzo[b][1,4]thiazin-2-yl group, a pyrrolidin-1-yl group, and a 3-chloro-4-fluorophenyl group . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 4H-benzo[b][1,4]thiazin-2-yl group, for instance, is a heterocyclic component that contains sulfur and nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of a pyrrolidine ring could contribute to its stereochemistry .Scientific Research Applications
Metabolism and Disposition Studies
Disposition and Metabolism of [14C]SB-649868 : The study discusses the metabolism and disposition of a novel orexin 1 and 2 receptor antagonist, primarily metabolized via oxidation, with fecal excretion as the primary elimination route. The presence of slowly cleared metabolites was suggested due to a longer half-life of plasma radioactivity compared to unchanged SB-649868 (Renzulli et al., 2011).
Metabolism and Disposition of [14C]BMS-690514 : This research focuses on the metabolism and disposition of BMS-690514, an inhibitor targeting various receptors. It was highly metabolized with multiple oxidation reactions and direct glucuronidation. The drug and its metabolites were excreted through both bile and urine (Christopher et al., 2010).
Analytical Characterization and Toxicology
Analytical Characterization in a Complex Toxicological Case : The study highlights the use of nuclear magnetic resonance (NMR) spectroscopy to identify and analyze the purity of compounds in a toxicological case. This emphasizes the role of advanced analytical techniques in understanding complex cases involving multiple compounds (Ameline et al., 2019).
Acute Human Chlorpyrifos Poisoning Case Study : This research provides insights into the toxicokinetics of chlorpyrifos in a human poisoning case, identifying novel aspects of metabolism and excretion patterns. It highlights the complexity of human metabolism in response to xenobiotic substances (Bicker et al., 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-(3-chloro-4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3S/c20-14-11-13(7-8-15(14)21)23-12-18(19(24)22-9-3-4-10-22)27(25,26)17-6-2-1-5-16(17)23/h1-2,5-8,11-12H,3-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPKTMKQFAQPOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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